molecular formula C15H16N2 B1656459 Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- CAS No. 52870-43-6

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-

Cat. No.: B1656459
CAS No.: 52870-43-6
M. Wt: 224.3 g/mol
InChI Key: CMLIIAXXSZLMPO-UHFFFAOYSA-N
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Description

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- is an organic compound with the molecular formula C18H22N2. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethylformamide. This compound is stable in air but gradually fades when exposed to sunlight .

Preparation Methods

The synthesis of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- typically involves multiple steps. One common method starts with quinone as the raw material, which undergoes an amidation reaction to yield the desired product . The specific reaction conditions and steps can vary depending on the experimental setup and desired yield.

Chemical Reactions Analysis

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles in various chemical and biological systems. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its interaction with biological molecules.

Comparison with Similar Compounds

Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- can be compared with similar compounds such as:

The uniqueness of Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]- lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-N-phenyl-4-N-propan-2-ylcyclohexa-2,5-diene-1,4-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLIIAXXSZLMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404189
Record name Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52870-43-6
Record name Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{4-[(propan-2-yl)imino]cyclohexa-2,5-dien-1-ylidene}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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